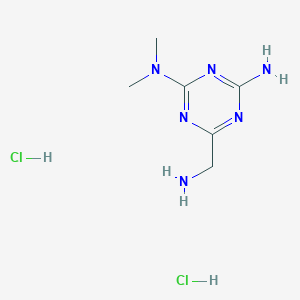

6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride

説明

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Electrospray ionization (ESI) :

Tautomeric Forms and Hydrogen Bonding Networks

The compound exhibits tautomerism mediated by proton transfer between amino and imino groups:

- Amino tautomer : Dominant in aqueous solutions, with NH₂ groups at positions 2, 4, and 6.

- Imino tautomer : Observed in nonpolar solvents, featuring NH groups and conjugated C=N bonds.

Hydrogen bonding networks stabilize both tautomers:

- Intermolecular : N-H···Cl interactions with chloride ions (2.1–2.3 Å).

- Intramolecular : N-H···N bonds between aminomethyl and triazine nitrogen atoms (2.5–2.7 Å).

- Planarity : The triazine ring’s rigidity enhances π-π stacking in crystalline phases.

Computational Modeling of Electronic Structure (DFT/M06-2X)

Density functional theory (DFT) calculations at the M06-2X/6-311++G(d,p) level reveal:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Charge distribution :

- Electrostatic potential : Chloride ions localize electron density near NH groups.

| Parameter | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -1.6 eV |

| Dipole moment | 4.7 D |

These insights guide applications in coordination chemistry and drug design, where electronic interactions with metal ions or biological targets are critical.

特性

IUPAC Name |

6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6.2ClH/c1-12(2)6-10-4(3-7)9-5(8)11-6;;/h3,7H2,1-2H3,(H2,8,9,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGADRJGFWDQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction with Cyanuric Chloride and Dimethylamine

- Starting Material: Cyanuric chloride is dissolved in an organic solvent such as acetone or dioxane.

- Nucleophile: Dimethylamine is added, typically in aqueous or alcoholic solution.

- Reaction Conditions: The reaction is performed under cooling (0 to 5 °C) to control the substitution of chlorine atoms selectively at the 2 and 4 positions of the triazine ring.

- Base Addition: A base such as sodium hydroxide or triethylamine is added to neutralize hydrochloric acid released during substitution.

- Outcome: Formation of 4,6-dichloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine intermediate.

Aminomethylation to Introduce the Aminomethyl Group

- Reagents: The intermediate is reacted with formaldehyde and ammonia or ammonium salts.

- Mechanism: The aminomethyl group (-CH2NH2) is introduced via Mannich-type reaction or nucleophilic substitution at the 6-position chlorine.

- Conditions: Mild heating (around 50–70 °C) with stirring for several hours.

- Result: Formation of 6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine.

Formation of Dihydrochloride Salt

- Procedure: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

- Purpose: To enhance compound stability, crystallinity, and solubility.

- Isolation: The dihydrochloride salt precipitates and is filtered, washed, and dried.

Research Findings and Optimization Data

The preparation methods have been optimized to balance yield, purity, and scalability. Key parameters include solvent choice, temperature control, and stoichiometry of reagents.

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Acetone or dioxane | Good solubility, cleaner reaction |

| Temperature (Step 1) | 0–5 °C | Selective substitution, minimizes side reactions |

| Base | Sodium hydroxide or triethylamine | Efficient neutralization of HCl |

| Aminomethylation Temp. | 50–70 °C | Complete substitution, good conversion |

| Molar Ratio (amine:cyanuric chloride) | 2:1 or slight excess | Maximizes substitution efficiency |

| Acid for Salt Formation | HCl (2 equivalents) | Stable dihydrochloride salt formation |

Comparative Synthetic Routes

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Stepwise substitution on cyanuric chloride | Cyanuric chloride | Dimethylamine, formaldehyde, ammonia | Nucleophilic substitution, Mannich reaction | High selectivity, scalable | Requires temperature control |

| Direct condensation (less common) | Cyanoguanidine derivatives | Aromatic aldehydes, amines | Condensation under microwave | Rapid reaction, high purity | Limited to specific analogs |

Analytical and Characterization Data

- NMR Spectroscopy: Confirms substitution pattern and presence of aminomethyl and dimethylamino groups.

- Mass Spectrometry: Confirms molecular weight (approx. 140.15 g/mol for free base).

- IR Spectroscopy: NH stretching bands (3300–3500 cm⁻¹), C=N stretching (~1600 cm⁻¹).

- Melting Point and Solubility: Characteristic for dihydrochloride salt, aiding purity assessment.

作用機序

The mechanism of action of 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the desired biological effect.

類似化合物との比較

Comparison with Structurally Similar Triazine Derivatives

The compound belongs to the 1,3,5-triazine family, which includes numerous analogs with variations in substituents and functional groups. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and biological relevance.

Structural and Functional Group Analysis

Key Observations :

- Chloro vs. Aminomethyl: The target compound replaces the chloro group (common in herbicides like Simazine and Atrazine desethyl) with an aminomethyl group, reducing electrophilicity and altering reactivity .

- Dihydrochloride Salt: Unlike non-ionic analogs, the dihydrochloride form increases polarity and water solubility, critical for biomedical applications .

Physicochemical Properties

Implications :

- The dihydrochloride salt’s high solubility makes the target compound suitable for intravenous or in vitro studies, whereas hydrophobic analogs like Simazine are optimized for soil persistence in agricultural use .

- Lower LogP of the target compound suggests reduced lipid membrane permeability compared to chloro-substituted triazines .

生物活性

6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various biological systems.

- Molecular Formula : C₆H₁₁N₅·2HCl

- Molecular Weight : 153.18 g/mol

- CAS Number : 21320-31-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes are crucial for DNA replication and cellular respiration, respectively .

- Receptor Binding : It exhibits affinity for several receptors in the central nervous system (CNS), including serotonin (5-HT6) and adenosine A2a receptors. This suggests potential applications in treating neurological disorders .

- Transporter Interaction : The compound may also interact with various transporters that regulate neurotransmitter levels, further implicating its role in CNS-related therapies .

Biological Activities

The compound has demonstrated a range of biological activities:

- Anticancer Activity : Studies indicate that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine have shown promising results in inhibiting tumor growth through apoptosis induction .

- Antimicrobial Properties : Research has suggested that triazine derivatives possess antimicrobial activity against a variety of pathogens, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazine derivatives, a related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against HT29 colon cancer cells. The structure-activity relationship (SAR) indicated that specific substitutions on the triazine ring enhance cytotoxicity .

Case Study 2: CNS Activity

Another investigation focused on the binding affinity of triazine derivatives to CNS receptors. The results showed that modifications on the triazine scaffold increased binding affinity to serotonin receptors, suggesting potential use in treating anxiety and depression .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Weight | Key Biological Activity | CAS Number |

|---|---|---|---|

| This compound | 153.18 g/mol | Anticancer, CNS receptor binding | 21320-31-0 |

| 1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | 288.17 g/mol | Anticancer | 1931-19-7 |

| N,N-Dimethyl-1,3,5-triazine-2,4-diamine | 153.18 g/mol | Antimicrobial | 296361 |

Q & A

Q. What are the common synthetic routes for 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. Amines or ammonia derivatives react with halogenated triazine precursors in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Subsequent reduction or alkylation steps may introduce the aminomethyl and dimethylamine groups. Hydrochloride salt formation is achieved by treating the free base with HCl in a suitable solvent (e.g., ethanol or water) .

Q. How is the purity and structural integrity of this compound verified?

Purity is assessed using ultra-performance liquid chromatography (UPLC) with UV detection, typically achieving >98% purity. Structural confirmation involves multinuclear NMR (¹H, ¹³C) to resolve aromatic protons and amine groups, high-resolution mass spectrometry (HRMS) for molecular ion validation, and elemental analysis to confirm stoichiometry. For example, in related triazine derivatives, ¹H NMR peaks for aromatic protons appear at δ 7.3–7.1 ppm, while amine protons resonate downfield at δ 5.6–5.7 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Statistical design of experiments (DoE) is critical. For instance, a factorial design can evaluate temperature, solvent polarity, and reagent stoichiometry. Response surface methodology (RSM) identifies optimal conditions. Computational tools like quantum chemical calculations (e.g., density functional theory) predict reaction pathways, while machine learning models trained on historical data reduce trial-and-error experimentation .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability (e.g., MIC values in antimicrobial studies). Mitigation strategies include:

- Standardizing protocols (e.g., CLSI guidelines for broth microdilution).

- Cross-validating results with structural analogs (e.g., comparing substituent effects on triazine derivatives).

- Employing orthogonal assays (e.g., time-kill curves vs. metabolic inhibition) .

Q. What computational approaches are effective for designing derivatives with enhanced activity?

Quantum mechanics/molecular mechanics (QM/MM) simulations model ligand-target interactions (e.g., binding to dihydrofolate reductase). Reaction path search algorithms (e.g., artificial force-induced reaction method) predict feasible synthetic routes. Fragment-based drug design (FBDD) identifies pharmacophoric motifs in triazine scaffolds .

Q. How can stability under physiological conditions be systematically assessed?

Accelerated stability studies are conducted at varying pH (1.2–7.4), temperatures (4–40°C), and light exposure. Degradation products are monitored via LC-MS. For example, hydrolysis of the triazine ring under acidic conditions may yield diamino intermediates, detectable by shifts in UV absorbance (λmax 260–280 nm) .

Q. What advanced analytical methods resolve spectral overlaps in characterization?

- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., methylene vs. aromatic protons).

- Hyphenated techniques (LC-MS/MS) : Correlates chromatographic retention times with fragmentation patterns.

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What methodologies elucidate the mechanism of action in antimicrobial studies?

- Enzymatic assays : Measure inhibition constants (Ki) for target enzymes (e.g., bacterial dihydrofolate reductase).

- Time-lapse microscopy : Visualize morphological changes in bacterial cells.

- Transcriptomic profiling : Identify upregulated resistance genes (e.g., efflux pumps) via RNA-seq .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。